

Physical and chemical properties of perchlorobutadiene.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Hexachloro-1,3-butadiene*

Cat. No.: *B139673*

[Get Quote](#)

Perchlorobutadiene: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perchlorobutadiene, also known as **hexachloro-1,3-butadiene** (HCBD), is a synthetic chlorinated aliphatic diene.^[1] It is a colorless liquid with a faint, turpentine-like odor.^{[2][3]} Primarily generated as a by-product in the manufacturing of chlorinated hydrocarbons like carbon tetrachloride and tetrachloroethylene, HCBD has limited industrial applications.^{[1][4]} Its significance in a scientific context, particularly for researchers and professionals in drug development, stems from its pronounced toxicity, specifically its nephrotoxicity and potential carcinogenicity, which are mediated by a unique metabolic pathway.^{[5][6]} Understanding the physical and chemical properties of HCBD is crucial for handling it safely and for comprehending its environmental fate and toxicological profile.

This technical guide provides an in-depth overview of the core physical and chemical properties of perchlorobutadiene, details on experimental protocols for its analysis, and an examination of its toxicological pathways.

Physical Properties of Perchlorobutadiene

Perchlorobutadiene is a dense, non-flammable liquid that is practically insoluble in water but soluble in organic solvents like ethanol and ether.[\[2\]](#)[\[3\]](#) A summary of its key physical properties is presented in the table below.

Property	Value	References
Molecular Formula	C_4Cl_6	[2]
Molecular Weight	260.76 g/mol	[2] [4] [5]
Appearance	Colorless liquid	[2] [3] [4]
Odor	Faint, turpentine-like	[2] [3]
Density	1.675 g/cm ³ at 15.5°C	[5]
1.68 g/cm ³ at 20°C	[2] [3]	
1.55 g/cm ³ at 20°C	[4]	
Boiling Point	210-220°C (410-428°F) at 1 atm	[5] [7]
215°C	[2] [4]	
Melting Point	-19 to -22°C (-2.2 to -8°F)	[5] [7]
-21°C	[2] [4]	
Vapor Pressure	0.2 mmHg at 20°C	[7]
0.15 mmHg at 25°C	[4]	
Solubility in Water	Insoluble	[3] [5] [7]
2–2.55 mg/L at 20°C	[4]	
3.20 mg/L at 25°C	[3]	
Solubility in Organic Solvents	Soluble in ethanol and ether	[2] [3] [4]
Log K _{ow} (Octanol-Water Partition Coefficient)	4.78	[3] [4]
Refractive Index	1.5542 at 20°C	[2] [3]

Chemical Properties and Reactivity

Perchlorobutadiene is a stable compound during transport and does not react with water.^[5] It is incompatible with oxidizers.^[8] While it may burn, it does not ignite readily; however, poisonous gases may be produced in a fire.^[5]

Industrially, perchlorobutadiene is primarily a by-product of chlorinolysis, a radical chain reaction where hydrocarbons are exposed to chlorine gas at high temperatures.^[1] It can be further chlorinated to produce tetrachloroethylene, hexachloroethane, and other chlorinated compounds.^[1] An important application of its chemical properties is its use as a solvent for chlorine and other chlorinated compounds.^[7] For instance, it is used in the FeCl_3 -catalyzed chlorination of toluene to produce pentachloromethylbenzene because ferric chloride is insoluble in the alternative solvent, carbon tetrachloride.^[7]

Experimental Protocols

Synthesis and Purification

Detailed, publicly available laboratory-scale synthesis protocols for perchlorobutadiene are scarce, largely because it is an industrial by-product. The primary method of its formation is through the high-temperature chlorination (chlorinolysis) of butane or butadiene derivatives during the production of carbon tetrachloride and tetrachloroethylene.^{[1][4]}

Purification of industrial-grade perchlorobutadiene can be achieved through fractional distillation. For laboratory and analytical purposes, further purification can be performed using column chromatography on silica gel, eluting with a non-polar solvent system such as hexanes.

Analytical Methods

The determination of perchlorobutadiene in environmental and biological samples is typically performed using gas chromatography (GC).

Sample Preparation:

- Water Samples: Extraction methods include purge and trap, liquid-liquid extraction (LLE) with a solvent like hexane, and solid-phase extraction (SPE).^{[2][9]} SPE can simultaneously extract, purify, and concentrate the analyte.^[2]

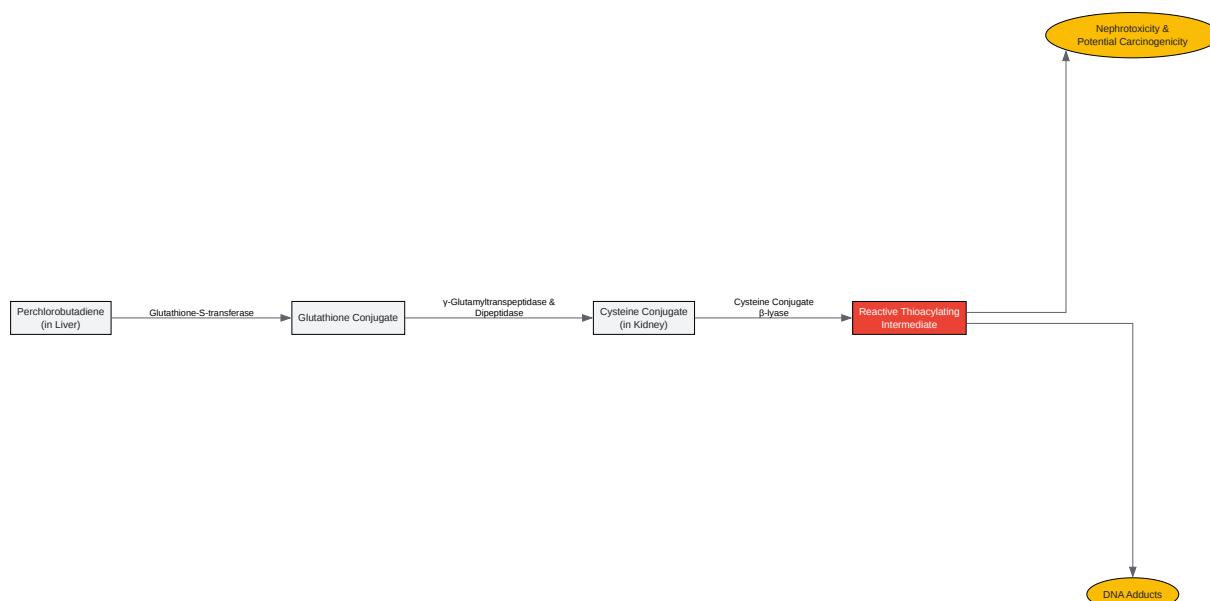
- Solid Samples (e.g., soil, sediment): Soxhlet extraction is a traditional method, though it is solvent and time-intensive.[\[2\]](#) Accelerated solvent extraction (ASE) and ultrasonic-assisted extraction (UAE) are more modern and efficient alternatives.[\[2\]](#) A clean-up step using column chromatography is often necessary for extracts from solid matrices.[\[2\]](#)

Instrumentation:

- Gas Chromatography (GC): A gas chromatograph equipped with a capillary column (e.g., DB-5MS, HP-5MS) is used for separation.[\[2\]](#)
- Detection:
 - Electron Capture Detector (ECD): Highly sensitive to halogenated compounds like perchlorobutadiene.[\[9\]](#)
 - Mass Spectrometry (MS): Provides definitive identification and quantification. The instrument is often operated in selected ion monitoring (SIM) mode for enhanced sensitivity.[\[2\]](#) Common qualification and quantification ions include m/z 225, 223, 260, and 227.[\[2\]](#) Gas chromatography-tandem mass spectrometry (GC-MS/MS) and high-resolution mass spectrometry (HRMS) offer even lower detection limits.[\[2\]](#)

A study on the analysis of perchlorobutadiene in wastewater using GC/MS reported a method detection limit of 0.004 µg/L.[\[10\]](#)

Toxicological Information and Signaling Pathways


The toxicity of perchlorobutadiene is of significant interest to researchers. It is classified as a possible human carcinogen (Group C) by the U.S. Environmental Protection Agency.[\[3\]](#) The primary target organ for its toxicity is the kidney, with the liver being a secondary target.[\[5\]](#)[\[11\]](#)

The mechanism of perchlorobutadiene's nephrotoxicity and potential carcinogenicity involves a specific metabolic activation pathway. This is not a signaling pathway in the traditional sense of cellular communication but rather a toxicological pathway leading to cellular damage.

The biotransformation of perchlorobutadiene begins in the liver, where it is conjugated with glutathione (GSH).[\[5\]](#)[\[6\]](#) This reaction is the first step in a process that ultimately leads to the formation of a reactive sulfur metabolite in the kidneys, which is responsible for the observed

toxicity.^[5] This reactive metabolite can bind to cellular macromolecules, including proteins and DNA, leading to cellular necrosis and genotoxicity.^{[5][7]}

Below is a diagram illustrating the metabolic pathway of perchlorobutadiene.

[Click to download full resolution via product page](#)

Caption: Metabolic activation pathway of perchlorobutadiene leading to toxicity.

Conclusion

Perchlorobutadiene is a hazardous chemical with well-defined physical and chemical properties. Its primary significance to the scientific community lies in its unique mechanism of toxicity, which serves as a case study in metabolic activation. Researchers, scientists, and drug development professionals should handle this compound with appropriate safety precautions, being mindful of its potential for renal toxicity and carcinogenicity. The analytical methods

outlined in this guide provide a basis for the accurate detection and quantification of perchlorobutadiene in various matrices, which is essential for both environmental monitoring and toxicological research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Hexachlorobutadiene - Wikipedia [en.wikipedia.org]
- 2. [Research progress on analytical methods for the determination of hexachlorobutadiene] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HEALTH EFFECTS - Toxicological Profile for Hexachlorobutadiene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. epa.gov [epa.gov]
- 5. DSpace [iris.who.int]
- 6. Assessing the health risks following environmental exposure to hexachlorobutadiene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Excretion pattern and metabolism of hexachlorobutadiene in rats. Evidence for metabolic activation by conjugation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. canada.ca [canada.ca]
- 9. cdn.who.int [cdn.who.int]
- 10. jst-haui.vn [jst-haui.vn]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- To cite this document: BenchChem. [Physical and chemical properties of perchlorobutadiene.]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b139673#physical-and-chemical-properties-of-perchlorobutadiene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com